Ethyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline and thiophene moiety, which are known for their significant biological and chemical properties. The presence of these heterocyclic rings makes this compound a subject of interest in various fields, including medicinal chemistry, material science, and industrial applications.
Preparation Methods
The synthesis of ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline and thiophene intermediates. Common synthetic routes include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a three-component reaction involving a ketone, a cyanoacetamide, and elemental sulfur to produce thiophene derivatives.
Friedländer Synthesis: This method is used for the synthesis of quinoline derivatives by the reaction of 2-aminobenzaldehyde with a ketone.
Industrial production methods often involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, inhibiting their function and leading to anticancer and antimicrobial effects . The thiophene ring can modulate the activity of specific receptors and ion channels, contributing to its anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C27H26N2O3S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O3S2/c1-2-32-27(31)24-18-11-5-3-4-6-13-22(18)34-26(24)29-25(30)19-16-21(23-14-9-15-33-23)28-20-12-8-7-10-17(19)20/h7-10,12,14-16H,2-6,11,13H2,1H3,(H,29,30) |
InChI Key |
VCCHVZAKXUDVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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